BENGHE Foundational & Exploratory

Check Availability & Pricing

JNJ-47965567: A Technical Guide to its Role in
Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of JINJ-47965567, a potent and
selective P2X7 receptor antagonist, and its impact on inflammasome activation. The document
provides a comprehensive overview of its pharmacological properties, detailed experimental
protocols for its evaluation, and visual representations of the key signaling pathways and
experimental workflows.

Core Concept: P2X7 Receptor and NLRP3
Inflammasome Activation

The purinergic P2X7 receptor (P2X7R) is a ligand-gated ion channel that plays a crucial role in
the central nervous system and is implicated in various neurological and inflammatory
conditions.[1] Activation of the P2X7R by extracellular ATP, often released from damaged cells,
triggers the assembly of the NLRP3 inflammasome complex in immune cells like microglia.[2]
This multi-protein platform is a critical component of the innate immune system.

The canonical activation of the NLRP3 inflammasome is a two-step process.[3] The "priming"
step, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of
NLRP3 and pro-interleukin-13 (pro-IL-1[3) expression. The second "activation" step, triggered
by stimuli such as ATP, leads to the assembly of the inflammasome complex, consisting of
NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the autocatalytic
activation of caspase-1, which then cleaves pro-IL-13 and pro-IL-18 into their mature, pro-
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inflammatory forms, leading to their release. This process can also induce a form of
inflammatory cell death known as pyroptosis.

JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor, thereby inhibiting
the ATP-induced signaling cascade that leads to NLRP3 inflammasome activation and the
subsequent release of inflammatory cytokines like I1L-1[3.

Quantitative Data: Potency and Efficacy of JNJ-
47965567

The inhibitory activity of INJ-47965567 has been characterized in various in vitro and in vivo
systems. The following tables summarize the key quantitative data on its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of INJ-47965567 on IL-13 Release

Cell Measured

Species . pIC50 / IC50 Reference
TypelSystem Endpoint
6.7 £ 0.07
Whole Blood Human IL-1( release
(pIC50)
7.5+ 0.07
Monocytes Human IL-1B release
(pIC50)
Microglia Rat IL-1( release 7.1 £0.1 (pIC50)
J774 ) ATP-induced 54 + 24 nM
Murine o
Macrophages ethidium+ uptake  (IC50)

Table 2: In Vitro Potency of INJ-47965567 on P2X7 Receptors
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. Measured

Receptor Species . pIC50 Reference

Endpoint

Antagonist
P2X7 Human o 8.3

Activity

Antagonist
P2X7 Mouse o 7.5

Activity

Antagonist
P2X7 Rat o 7.2

Activity

Table 3: In Vivo Efficacy of INJ-47965567
Animal Model Species Dose Effect Reference
Amphetamine-
) Attenuated
induced Rat 30 mg-kg? o
- hyperactivity
hyperactivity
Modest,
Neuropathic pain  Rat 30 mg-kg™ significant
efficacy

30 mg/kg (thrice

No impact on

SOD1G93A (ALS _
Mouse weekly from disease
model) )
onset) progression
Delayed disease
30 mg/kg (four onset and
SOD1G93A (ALS _ _
Mouse times per week improved motor
model)

from pre-onset)

coordination in

females

Signaling Pathways and Experimental Workflows

To visually represent the biological processes and experimental procedures, the following

diagrams have been generated using Graphviz.
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Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of JNJ-
47965567.
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In Vitro Evaluation of JNJ-47965567
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15565123#jnj-47965567-and-inflammasome-
activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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